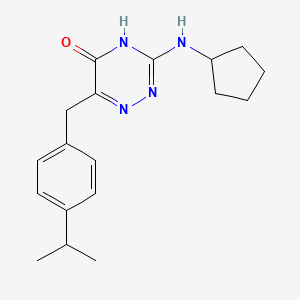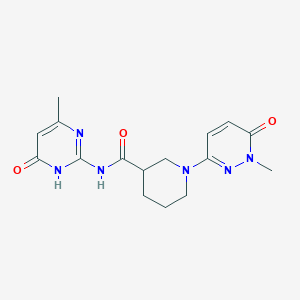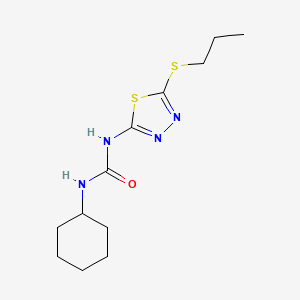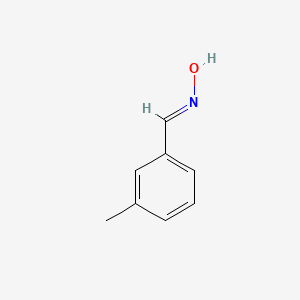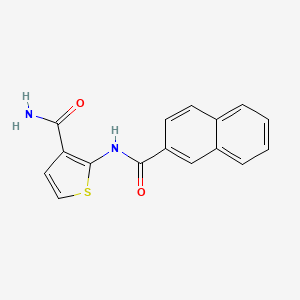
2-(Naphthalene-2-amido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalene-2-amido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
作用機序
Target of Action
Thiophene derivatives, like “2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide”, have been found to exhibit a variety of biological effects . They are often studied for their potential as biologically active compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways, depending on their specific structure and targets .
生化学分析
Biochemical Properties
The biochemical properties of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide are not fully understood yet. Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . For example, some thiophene derivatives are known to inhibit voltage-gated sodium channels .
Cellular Effects
The cellular effects of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
The exact molecular mechanism of action of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide is not known. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide in laboratory settings are not well-studied. A study on a similar thiophene-2-carboxamide derivative showed significant antioxidant activity .
Dosage Effects in Animal Models
The effects of 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide at different dosages in animal models are not well-studied. A study on a similar thiophene compound showed significant pain inhibition at a dose of 40mg/kg .
Metabolic Pathways
The metabolic pathways involving 2-(Naphthalene-2-carbonylamino)thiophene-3-carboxamide are not well-studied. Thiophene derivatives are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of naphthalene-2-carbonyl chloride with thiophene-3-carboxamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multi-step synthesis processes. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity .
化学反応の分析
Types of Reactions
2-(Naphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophene derivatives .
科学的研究の応用
2-(Naphthalene-2-amido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide: Similar in structure but lacks the naphthalene moiety.
Naphthalene-2-carboxamide: Contains the naphthalene group but lacks the thiophene ring.
Thiophene-3-carboxamide: Similar thiophene structure but different substitution pattern.
Uniqueness
2-(Naphthalene-2-amido)thiophene-3-carboxamide is unique due to the presence of both naphthalene and thiophene moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-14(19)13-7-8-21-16(13)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRXVORJLORRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
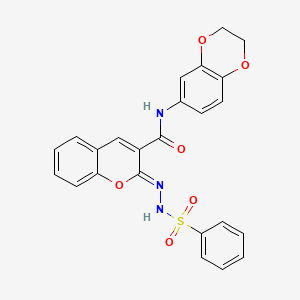
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)
![2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2710290.png)
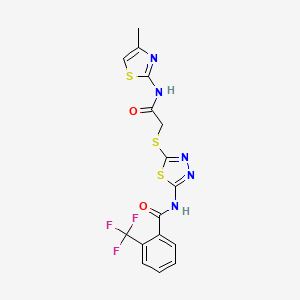
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one](/img/structure/B2710295.png)

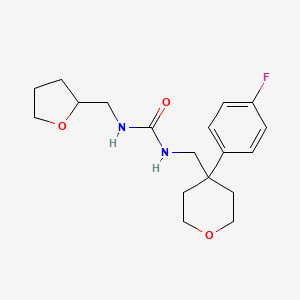
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]hexa-3,5-dien-2-one](/img/structure/B2710298.png)
![N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2710299.png)
